molecular formula C12H13N3O3S B2447085 3-[1-(4-Methylthiophene-2-carbonyl)azetidin-3-yl]imidazolidine-2,4-dione CAS No. 2034363-78-3

3-[1-(4-Methylthiophene-2-carbonyl)azetidin-3-yl]imidazolidine-2,4-dione

Cat. No.: B2447085
CAS No.: 2034363-78-3
M. Wt: 279.31
InChI Key: CBNHFWUNQRJLDU-UHFFFAOYSA-N
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Description

3-[1-(4-Methylthiophene-2-carbonyl)azetidin-3-yl]imidazolidine-2,4-dione is a complex organic compound that features a unique combination of functional groups, including a thiophene ring, an azetidine ring, and an imidazolidine-2,4-dione moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[1-(4-Methylthiophene-2-carbonyl)azetidin-3-yl]imidazolidine-2,4-dione typically involves multi-step organic reactions. One common approach is to start with the thiophene derivative, 4-methylthiophene-2-carboxylic acid, which undergoes acylation to form the corresponding acyl chloride. This intermediate is then reacted with azetidine-3-amine to form the azetidinyl derivative. The final step involves the cyclization of this intermediate with imidazolidine-2,4-dione under suitable conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity. The process may also involve purification steps such as recrystallization and chromatography to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

3-[1-(4-Methylthiophene-2-carbonyl)azetidin-3-yl]imidazolidine-2,4-dione can undergo various types of chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The hydrogen atoms on the thiophene ring can be substituted with various functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine or iodine in the presence of a catalyst.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated thiophene derivatives.

Scientific Research Applications

3-[1-(4-Methylthiophene-2-carbonyl)azetidin-3-yl]imidazolidine-2,4-dione has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anti-inflammatory properties.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

Comparison with Similar Compounds

Similar Compounds

    4-Methylthiophene-2-carboxylic acid: A precursor in the synthesis of the target compound.

    Azetidine-3-amine: Another precursor used in the synthesis.

    Imidazolidine-2,4-dione: A core structure in the target compound.

Uniqueness

3-[1-(4-Methylthiophene-2-carbonyl)azetidin-3-yl]imidazolidine-2,4-dione is unique due to its combination of functional groups, which imparts specific chemical and physical properties. This uniqueness makes it valuable in various research and industrial applications, distinguishing it from other similar compounds.

Properties

IUPAC Name

3-[1-(4-methylthiophene-2-carbonyl)azetidin-3-yl]imidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O3S/c1-7-2-9(19-6-7)11(17)14-4-8(5-14)15-10(16)3-13-12(15)18/h2,6,8H,3-5H2,1H3,(H,13,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBNHFWUNQRJLDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=C1)C(=O)N2CC(C2)N3C(=O)CNC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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